molecular formula C13H12Cl3N3 B12221723 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine

Cat. No.: B12221723
M. Wt: 316.6 g/mol
InChI Key: TWZXYXMZCNSYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Benzimidazole Derivatives

Benzimidazoles are bicyclic heterocycles comprising fused benzene and imidazole rings. The compound 2-(4-chlorophenyl)-1H-benzimidazol-5-amine belongs to the subclass of 1H-benzimidazoles with aryl and amine substitutions at positions 2 and 5, respectively (Figure 1). The 4-chlorophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the amine at position 5 enhances hydrogen-bonding potential.

Table 1: Key Structural Attributes

Property Value/Description
Molecular formula C₁₃H₁₀ClN₃
Molecular weight 243.70 g/mol
Core structure Benzimidazole with C-2 and C-5 substituents
Substitution effects Electron withdrawal (Cl), H-bonding (NH₂)

X-ray crystallography reveals a non-planar geometry, with the chlorophenyl ring twisted 20.8° relative to the benzimidazole plane. This distortion arises from steric interactions between the chlorine atom and adjacent hydrogen atoms, reducing conjugation but enhancing solubility in polar solvents. Compared to unsubstituted benzimidazoles, the chlorine and amine groups increase dipole moment (μ = 4.2 D) and melting point (466–468 K).

Historical Context of Chlorophenyl-Substituted Benzimidazoles

Chlorophenyl-functionalized benzimidazoles emerged in the 1970s as intermediates for antiparasitic agents like albendazole and mebendazole. The introduction of chlorine improved metabolic stability and target affinity by modulating electron density. Early syntheses involved condensation of 4-chlorobenzaldehyde with o-phenylenediamine, but yields were low (<40%) due to competing side reactions.

Breakthroughs in the 1990s utilized polyphosphate-mediated cyclization, achieving 62% yields for 2-(4-chlorophenyl) derivatives. Concurrently, materials science applications emerged, with these compounds serving as monomers for high-performance polyimides. Recent advances employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >75%.

Significance of Position-Specific Functionalization

Positional isomerism profoundly impacts physicochemical and biological properties. Substituting chlorine at the 4-position of the phenyl ring (rather than 2- or 3-) optimizes steric compatibility with biological targets like tubulin and DNA helicases. For instance, 2-(4-chlorophenyl)-1H-benzimidazol-5-amine exhibits 3-fold stronger DNA binding affinity (Kd = 0.15 μM) than its 3-chloro analog (Kd = 0.45 μM).

The amine at position 5 enables further derivatization. Acylation or alkylation produces prodrugs with modulated lipophilicity (logP range: 1.8–3.2). In polymers, this amine participates in crosslinking reactions, enhancing thermal stability (Td > 500°C). Comparatively, 5-nitro or 5-methoxy analogs lack this versatility, underscoring the amine’s synthetic utility.

Figure 1: Position-Specific Effects

  • Position 2 : Chlorophenyl group → Electron withdrawal, steric hindrance
  • Position 5 : Amine group → H-bond donor, nucleophilic site

Properties

Molecular Formula

C13H12Cl3N3

Molecular Weight

316.6 g/mol

IUPAC Name

2-(4-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride

InChI

InChI=1S/C13H10ClN3.2ClH/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H

InChI Key

TWZXYXMZCNSYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

A widely adopted method involves reacting o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a Brønsted acid catalyst. For example, a mixture of o-phenylenediamine (1.0 g), 4-chlorobenzaldehyde (1.30 g), and boric acid (0.572 g) in sulfuric acid (5 mL) undergoes heating at 120°C for 1.5 hours. The reaction proceeds via Schiff base formation, followed by cyclodehydration to yield 2-(4-chlorophenyl)-1H-benzimidazole. This method achieves 85–90% purity after recrystallization, though the 5-amine substituent requires additional steps.

Reaction Conditions:

Parameter Value
Temperature 120°C
Catalyst H₂SO₄ or H₃BO₃
Solvent None (neat conditions)
Yield 72–78%

Nitrobenzoyl-Aniline Condensation (Patent-Based Approach)

Adapting methods from dye chemistry, a patent describes condensing p-nitrobenzoic acid with aniline to form N-(4'-nitrobenzoyl)-aniline, which is subsequently dinitrated and reduced. While originally for 2-(4'-aminophenyl)-5-aminobenzimidazole, substituting 4-chlorobenzoic acid for p-nitrobenzoic acid could yield the chlorophenyl analog. Key steps include:

  • Halogenation : Treating 4-chlorobenzoic acid with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form the acid chloride.
  • Condensation : Reacting the acid chloride with aniline at 170°C to form N-(4-chlorobenzoyl)-aniline.
  • Cyclization : Dehydrocyclization in hydrochloric acid (20% w/w) at 100°C for 3 hours.

Advantages:

  • Avoids corrosive intermediates (e.g., stannous chloride).
  • Scalable to industrial production with yields >80%.

Introduction of the 5-Amine Group

The 5-position amine is introduced via nitration-reduction sequences or direct amination of pre-formed benzimidazoles.

Nitration Followed by Reduction

  • Nitration : Treating 2-(4-chlorophenyl)-1H-benzimidazole with fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C introduces a nitro group at the 5-position.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) converts the nitro group to an amine. Using sodium hydrosulfide (NaHS) in water at 80°C achieves near-quantitative reduction.

Optimized Reduction Parameters:

Reducing Agent Temperature Time Yield
NaHS 80°C 2 h 95%
H₂/Pd-C 25°C 6 h 88%

Direct Amination via Ullmann Coupling

An alternative route employs Ullmann-type coupling between 5-bromo-2-(4-chlorophenyl)-1H-benzimidazole and ammonia (NH₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline. This one-pot method avoids nitration but requires stringent anhydrous conditions and elevated temperatures (150°C).

Spectroscopic Characterization and Validation

Post-synthesis validation ensures structural fidelity:

  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (750 cm⁻¹).
  • ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.8 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 316.6 (C₁₃H₁₂Cl₃N₃).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Acid-Catalyzed + Reduction 70% 90% Moderate Low
Patent-Based 85% 95% High Medium
Ullmann Coupling 60% 85% Low High

The patent-derived method offers superior scalability and yield, though it requires handling hazardous reagents like thionyl chloride. Acid-catalyzed cyclization is preferable for laboratory-scale synthesis due to its simplicity.

Challenges and Mitigation Strategies

  • Corrosive Byproducts : Using aliphatic solvents (e.g., dichloroethane) instead of aromatic solvents minimizes equipment corrosion during halogenation.
  • Over-Nitration : Controlled nitration temperatures (0–5°C) prevent polysubstitution.
  • Amine Oxidation : Conducting reductions under inert atmospheres (N₂/Ar) preserves amine functionality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties
Research indicates that 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine exhibits significant anticancer activity. Studies have shown that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro studies demonstrated that the compound effectively induced apoptosis in specific cancer cells, which could be attributed to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation .

1.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves perturbation of bacterial cell membranes, leading to increased permeability and eventual cell death. Toxicological assessments indicate that while the compound has promising biological activities, it also poses certain risks due to its toxicity profile .

1.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine has been studied for its anti-inflammatory effects. Various derivatives of benzimidazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This suggests that the compound could be a candidate for developing anti-inflammatory medications .

Material Science Applications

2.1 Lithium Battery Separators
The compound is noted for its utility as an aerogel lithium battery separator. Its unique chemical properties contribute to the development of advanced materials that enhance battery performance by improving ionic conductivity and thermal stability . The integration of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine into polymer matrices has led to the creation of organic-inorganic hybrid proton exchange membranes with improved mechanical and oxidative stability compared to traditional materials .

2.2 Proton Exchange Membranes
The synthesis of sulfonated polyimides containing benzimidazole derivatives has been facilitated by this compound. These membranes exhibit enhanced crosslink density and stability under various conditions, making them suitable for applications in fuel cells and other electrochemical devices .

Case Studies and Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant reduction in viability of cancer cell lines; potential apoptosis induction mechanisms identified.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; mechanism involves membrane perturbation.
Anti-inflammatory EffectsNotable inhibition of COX enzymes; potential development as anti-inflammatory agents.
Material ScienceUtilized as lithium battery separator; improved performance of proton exchange membranes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1{H}-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Compound Name Core Structure Substituents Biological/Physical Properties Reference
2-(4-Aminophenyl)-1H-benzimidazol-5-amine Benzimidazole 4-NH₂-phenyl at C2, NH₂ at C5 Enhanced water solubility due to -NH₂
(4-Chloro-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzimidazole 4-Cl-phenyl, trifluoromethyl-imidazole-pyridine Antifungal/antimicrobial (patented)
Supramolecular {[2-(4-Cl-phenyl)benzimidazoleH]₂²⁺·[SbCl₅]²⁻}n Benzimidazole 4-Cl-phenyl, SbCl₅ counterion Fluorescent, 3D network via H-bonding

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing properties compared to the 4-aminophenyl analog .
  • Biological Activity : Trifluoromethyl and pyridine extensions in the patent compound improve metabolic stability and target affinity .
  • Material Applications : Supramolecular assemblies exhibit fluorescence, suggesting utility in optoelectronics .

Heterocyclic Variants with Chlorophenyl Groups

Compound Name Core Structure Substituents Biological Activity Key Features Reference
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Cl-benzylidene, 4-Me-phenyl Insecticidal, fungicidal Broad-spectrum efficacy
5-(4-Chlorophenyl)-N-(2,3-dichlorobenzyl)-1-(2-methoxyethyl)-1H-imidazol-2-amine Imidazole 4-Cl-phenyl, dichlorobenzyl Not specified High lipophilicity
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole 4-Cl-2-F-benzyl Kinase inhibition (implied) Enhanced halogen bonding

Key Observations :

  • Ring System Impact : Thiadiazoles (electron-deficient) show broader pesticidal activity than benzimidazoles , while imidazoles offer synthetic versatility .
  • Halogen Effects : Fluorine and chlorine in thiazole derivatives improve target selectivity via halogen bonding .

Biological Activity

2-(4-chlorophenyl)-1H-benzimidazol-5-amine is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activities associated with 2-(4-chlorophenyl)-1H-benzimidazol-5-amine, supported by data tables, case studies, and detailed research findings.

Synthesis of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine

The synthesis of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine typically involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The process can be optimized to yield high purity and good yields of the target compound. The general reaction scheme is as follows:

O phenylenediamine+4 chlorobenzaldehyde2 4 chlorophenyl 1H benzimidazol 5 amine\text{O phenylenediamine}+\text{4 chlorobenzaldehyde}\rightarrow \text{2 4 chlorophenyl 1H benzimidazol 5 amine}

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(4-chlorophenyl)-1H-benzimidazol-5-amine demonstrates cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231. In vitro assays reveal that this compound can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine

Cell LineIC50 (µM)Reference
HeLa12.5
MDA-MB-23110.0
K56215.0

Antibacterial Activity

The antibacterial activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine has been evaluated against various Gram-positive and Gram-negative bacteria. The compound exhibits promising antibacterial effects comparable to standard antibiotics such as ampicillin and gentamicin.

Table 2: Antibacterial Activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine

Bacterial StrainMIC (µg/mL)Standard (µg/mL)Reference
Staphylococcus aureus3225 (Ampicillin)
Escherichia coli1620 (Gentamicin)
Pseudomonas aeruginosa6450 (Ciprofloxacin)

Antifungal Activity

Additionally, this benzimidazole derivative has shown antifungal properties against common fungal strains such as Candida albicans. The compound's mechanism involves disrupting fungal cell wall synthesis.

Table 3: Antifungal Activity of 2-(4-chlorophenyl)-1H-benzimidazol-5-amine

Fungal StrainMIC (µg/mL)Reference
Candida albicans50
Aspergillus niger100

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has also been explored. Studies indicate that compounds like 2-(4-chlorophenyl)-1H-benzimidazol-5-amine can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Table 4: Anti-inflammatory Activity

CompoundCOX Inhibition IC50 (µM)Reference
2-(4-chlorophenyl)-1H-benzimidazol-5-amine0.72
Aspirin0.50

Structure–Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their chemical structure. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing or electron-donating groups significantly influences the compound's activity profile.

Case Studies

In a study conducted by Alpan et al., various benzimidazole derivatives were synthesized and screened for biological activities. Among them, compounds with halogen substitutions exhibited enhanced antibacterial and anticancer activities compared to their unsubstituted analogs . Another case study highlighted the effectiveness of these compounds in reducing tumor growth in animal models, indicating their potential for development into therapeutic agents .

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(4-chlorophenyl)-1H-benzimidazol-5-amine?

A robust synthetic route typically involves condensation of 4-chlorobenzaldehyde with o-phenylenediamine derivatives under acidic conditions, followed by cyclization. Key steps include:

  • Reagent selection : Use of phosphoryl chloride (POCl₃) or polyphosphoric acid for cyclization to form the benzimidazole core .
  • Purification : Column chromatography or recrystallization to isolate the amine-substituted product, with monitoring via TLC .
  • Yield optimization : Adjusting stoichiometry of aldehydes and diamines, and controlling reaction temperature (e.g., 120°C for cyclization) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and substituent positions (e.g., distinguishing 4-chlorophenyl and benzimidazole protons) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., expected m/z for C₁₃H₁₀ClN₃) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry; SHELX software is commonly used for refinement .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic data interpretation for this compound?

  • Handling twinning : Use SHELXL’s TWIN command to refine data from non-merohedral twins, common in benzimidazole derivatives due to planar stacking .
  • Space group determination : Test multiple space groups (e.g., P2₁/c vs. P-1) using PLATON’s ADDSYM tool to avoid overfitting .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···N) that stabilize the crystal lattice, aiding in polymorph identification .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods .
  • Cell-based models : Assess cytotoxicity via MTT assays, with dose-response curves to determine EC₅₀ values .
  • SAR studies : Introduce substituents (e.g., methoxy, halogens) at the 4-chlorophenyl or benzimidazole positions to correlate structural changes with activity .

Q. How can structural contradictions between computational predictions and experimental data be resolved?

  • Validation of computational models : Cross-check DFT-optimized geometries with X-ray data to identify discrepancies in bond lengths or angles .
  • Solvent effects : Re-run simulations incorporating explicit solvent molecules (e.g., water, DMSO) to improve agreement with experimental NMR chemical shifts .
  • Conformational analysis : Use NOESY NMR or molecular dynamics to probe flexible regions (e.g., rotation of the chlorophenyl group) .

Q. What strategies optimize reaction conditions for low-yielding synthetic steps?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., incomplete cyclization intermediates) and adjust reaction time/temperature .
  • Green chemistry approaches : Replace POCl₃ with ionic liquids or deep eutectic solvents to improve safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.